molecular formula C15H14O4 B6162706 methyl 3-(benzyloxy)-2-hydroxybenzoate CAS No. 2169-23-5

methyl 3-(benzyloxy)-2-hydroxybenzoate

Cat. No.: B6162706
CAS No.: 2169-23-5
M. Wt: 258.27 g/mol
InChI Key: LEKKVNCBPJFASR-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-2-hydroxybenzoate, also known as methyl benzyloxybenzoate (MBB) is a synthetic ester of hydroxybenzoic acid and benzyl alcohol. It is a white, crystalline solid with a melting point of 72 to 75°C. MBB is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as an antioxidant and preservative in food, cosmetics, and pharmaceuticals. MBB has been studied extensively in the laboratory and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of MBB is not fully understood. However, it is known that MBB can bind to certain proteins in the cell, such as cyclooxygenase-2 (COX-2), and inhibit its activity. This can lead to the inhibition of cell proliferation and apoptosis. MBB has also been found to inhibit the activity of certain enzymes, such as lipoxygenase, which can lead to the inhibition of the production of inflammatory mediators.
Biochemical and Physiological Effects
MBB has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which can lead to the inhibition of cell proliferation and apoptosis. It has also been found to inhibit the activity of lipoxygenase, which can lead to the inhibition of the production of inflammatory mediators. MBB has also been found to have antioxidant, anti-inflammatory, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

MBB has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. It is also a relatively stable compound, and it is not easily degraded in the presence of light or oxygen. However, MBB can be toxic in high concentrations, and it can be difficult to obtain in large quantities.

Future Directions

The potential applications of MBB are still being explored. One potential application is in the development of new drugs for the treatment of cancer. Another potential application is in the development of new drugs for the treatment of neurological disorders. Additionally, MBB could be used to study the effects of environmental pollutants on cell growth, gene expression, and the immune system. Finally, MBB could be used to study the effects of dietary supplements on human health.

Synthesis Methods

MBB can be synthesized by several methods, including the reaction of benzyl alcohol with hydroxybenzoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 80 to 100°C. The yield of the reaction is typically around 80%.

Scientific Research Applications

MBB has been studied extensively in the laboratory, and has been found to have a wide range of biological activities. It has been used in studies of cell growth, apoptosis, and the effects of drugs on cell viability. It has also been used to study the effects of environmental pollutants on cell growth, gene expression, and the immune system. MBB has also been used in studies of the effects of drugs on the nervous system, and to study the effects of dietary supplements on human health.

Properties

IUPAC Name

methyl 2-hydroxy-3-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-15(17)12-8-5-9-13(14(12)16)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKKVNCBPJFASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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